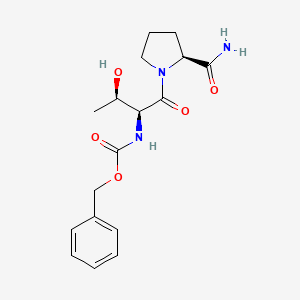

Z-Thr-Pro-NH2

Description

Structure

3D Structure

Properties

CAS No. |

18938-66-4 |

|---|---|

Molecular Formula |

C17H23N3O5 |

Molecular Weight |

349.387 |

IUPAC Name |

benzyl N-[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C17H23N3O5/c1-11(21)14(16(23)20-9-5-8-13(20)15(18)22)19-17(24)25-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14,21H,5,8-10H2,1H3,(H2,18,22)(H,19,24)/t11-,13+,14+/m1/s1 |

InChI Key |

ZOROCYGXIJCNGK-XBFCOCLRSA-N |

SMILES |

CC(C(C(=O)N1CCCC1C(=O)N)NC(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z Thr Pro Nh2 and Its Modified Analogs

Solution-Phase Synthesis Approaches for Z-Thr-Pro-NH2

Solution-phase peptide synthesis (SPPS) offers advantages for the large-scale production of shorter peptides like this compound. This classical approach allows for the purification of intermediates at each step, ensuring the final product's high quality.

In a segment condensation approach to this compound, the two amino acid residues, Threonine (Thr) and Proline (Pro), are first individually protected. The N-terminus of Threonine is protected with a benzyloxycarbonyl (Z) group, yielding Z-Thr-OH. The C-terminus of Proline is amidated to give H-Pro-NH2. The coupling of these two fragments, Z-Thr-OH and H-Pro-NH2, is the key step. This strategy is generally straightforward for a dipeptide but becomes more complex for longer peptides where the risk of racemization at the C-terminal amino acid of the activating fragment increases. luxembourg-bio.com

Fragment coupling techniques for larger peptides often involve the coupling of protected peptide segments in solution. peptide.com While this can be hampered by the insolubility of protected segments and racemization, for a dipeptide like this compound, these challenges are less pronounced. peptide.com

The choice of coupling reagent and additive is critical for efficient peptide bond formation, minimizing side reactions, and suppressing racemization. creative-peptides.comuni-kiel.de The reaction involves the activation of the carboxyl group of Z-Thr-OH to facilitate nucleophilic attack by the amino group of H-Pro-NH2. bachem.com

Carbodiimides, such as Diisopropylcarbodiimide (DIC), are widely used coupling reagents. peptide.com However, their use alone can lead to side reactions and racemization. uni-kiel.de The addition of oxime-based additives like OxymaPure and Oxyma-B has been shown to significantly improve coupling efficiency and suppress racemization, often outperforming traditional additives like HOBt (1-Hydroxybenzotriazole). acs.orgoxymapure.com

OxymaPure [ethyl 2-cyano-2-(hydroxyimino)acetate] has demonstrated a remarkable ability to inhibit racemization and exhibits impressive coupling efficiency. acs.orgnih.gov Oxyma-B, a derivative of barbituric acid, has also been shown to be a potent racemization suppressor, with performance comparable or even superior to HOAt (1-hydroxy-7-azabenzotriazole) in certain cases. oxymapure.commdpi.comluxembourg-bio.com The combination of DIC with OxymaPure or Oxyma-B is considered a highly effective method for peptide coupling. peptide.comoxymapure.com

| Entry | Coupling Reagent/Strategy | Yield (%) | D/L Isomer Ratio (%) |

|---|---|---|---|

| 1 | HOAt/DIC | 91.5 | 3.9 |

| 2 | HOBt/DIC | 94.3 | 11.0 |

| 3 | OxymaPure/DIC | 94.4 | 0.9 |

| 4 | Oxyma-B/DIC | 90.0 | 1.0 |

Uronium and phosphonium (B103445) salt-based coupling reagents are highly efficient and have become popular in peptide synthesis. sigmaaldrich.com COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a uronium salt that incorporates an OxymaPure moiety, making it highly efficient and safer to handle than reagents based on HOBt or HOAt. bachem.comacs.org COMU has shown excellent performance, especially in creating sterically hindered peptide bonds. bachem.comacs.org

Propylphosphonic anhydride (B1165640) (T3P) is another effective coupling reagent that is considered a "green" alternative due to its low toxicity and the water-solubility of its byproducts, which simplifies work-up procedures. imperial.ac.ukrsc.orgcuriaglobal.com T3P has been successfully used in both solution-phase and solid-phase peptide synthesis. imperial.ac.ukrsc.org

| Reagent | Type | Key Advantages | Reference |

|---|---|---|---|

| DIC/OxymaPure | Carbodiimide/Oxime Additive | High coupling efficiency, low racemization, good solubility of byproduct. | peptide.comacs.org |

| COMU | Uronium Salt | High efficiency comparable to HATU, safer (no HOBt/HOAt), good solubility. | bachem.comacs.org |

| T3P | Phosphonic Anhydride | "Green" reagent, low toxicity, water-soluble byproducts, effective for sterically hindered peptides. | bachem.comimperial.ac.ukrsc.org |

The selection and management of protecting groups are fundamental to successful peptide synthesis. biosynth.comucoz.comwiley.com The Z (benzyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and Boc (tert-butyloxycarbonyl) groups are commonly used for the protection of the α-amino group. ucoz.comamericanpeptidesociety.org

For the synthesis of this compound, the Z-group is used for the N-terminal protection of Threonine. The Z-group is stable under a variety of conditions but can be removed by hydrogenolysis. peptide.com The choice of protecting groups for the side chains of amino acids is also crucial. Threonine has a hydroxyl group in its side chain which may require protection to prevent side reactions, although in some cases it can be left unprotected depending on the coupling conditions.

An orthogonal protection strategy, where protecting groups can be removed under different conditions, is often employed. nih.govacs.orgorganic-chemistry.org For instance, the Fmoc group is base-labile, while the Boc group is acid-labile. americanpeptidesociety.org This allows for the selective deprotection of one group while others remain intact.

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis (e.g., H2, Pd/C) | Stable to mild acid and base. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine (B6355638) in DMF) | Stable to acid. americanpeptidesociety.org |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Stable to base and hydrogenolysis. americanpeptidesociety.org |

Optimization of Peptide Coupling Reagents and Additives

Solid-Phase Peptide Synthesis (SPPS) Techniques Applied to this compound

Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.combachem.comnih.gov This method simplifies the purification process as excess reagents and byproducts can be removed by washing the resin. bachem.comnih.gov

For the synthesis of this compound via SPPS, Proline would typically be attached to the resin first. The synthesis would then proceed with the deprotection of the α-amino group of the resin-bound Proline, followed by the coupling of Z-Thr-OH. Finally, the dipeptide is cleaved from the resin. The choice of resin and linker is critical as it determines the C-terminal functionality of the cleaved peptide (in this case, an amide) and the cleavage conditions. gyrosproteintechnologies.com The Fmoc/tBu strategy is commonly used in SPPS, where the N-α-amino group is protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups. peptide.combiosynth.com

While SPPS is highly efficient for producing long peptides, for a short peptide like this compound, solution-phase synthesis may be more cost-effective, especially for large-scale production. rsc.org

Selection and Functionalization of Polymer Resins for Dipeptide Amide Synthesis

For the production of peptide amides using the prevalent Fmoc/tBu strategy, Rink Amide resins are a common choice. acs.orguci.edu These resins are typically composed of a polystyrene (PS) or polyethylene (B3416737) glycol (PEG) matrix functionalized with a linker that becomes an amide upon cleavage with an acid like trifluoroacetic acid (TFA). researchgate.netpeptide.com The loading capacity of the resin, which indicates the number of reactive sites per gram, is a key parameter that must be determined to control the scale of the synthesis. acs.org

The synthesis begins with the swelling of the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure that the reactive sites within the polymer beads are accessible to reagents. du.ac.in Since Rink Amide resins are often supplied with the amine functionality protected by an Fmoc group, this group must first be removed, typically with a solution of piperidine in DMF, to expose the free amine for coupling of the first amino acid (Proline in this case). uci.edupeptide.com

Table 1: Common Resins for Peptide Amide Synthesis

| Resin Type | Polymer Matrix | Linker Type | Cleavage Condition | Key Features |

| Rink Amide | Polystyrene (PS) | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxymethyl | Mild acid (e.g., TFA) | Widely used for Fmoc-SPPS of peptide amides. researchgate.netuci.edu |

| PAL | Polystyrene (PS) | 5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid | Mild acid (e.g., TFA) | High acid lability allows for cleavage under very mild conditions. peptide.com |

| ChemMatrix® | Polyethylene glycol (PEG) | Rink Amide | Mild acid (e.g., TFA) | Exhibits excellent swelling in a variety of solvents, beneficial for difficult sequences. tandfonline.com |

Stepwise Coupling Protocols and Reaction Efficiency Assessment

Solid-phase peptide synthesis (SPPS) is a cyclical process involving the stepwise addition of Nα-protected amino acids to the growing peptide chain anchored to the solid support. wikipedia.orgnih.gov For the synthesis of this compound, after the initial deprotection of the Rink Amide resin, Proline would be coupled first, followed by Threonine.

The general cycle consists of two main steps:

Deprotection: The temporary Nα-protecting group (commonly the base-labile Fmoc group) is removed from the resin-bound amino acid (or peptide) to expose a free N-terminal amine. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF. uci.edu

Coupling: The next Nα-protected amino acid (e.g., Z-Thr-OH) is activated and then added to the resin. The activation of the amino acid's carboxylic acid is necessary to form the amide bond and is accomplished using a coupling reagent. core.ac.uk Excess reagents are used to drive the reaction to completion, and are subsequently removed by washing. nih.gov

Reaction Efficiency Assessment: To ensure the peptide is synthesized with high fidelity, it is crucial to monitor the completeness of the coupling and deprotection steps. Incomplete reactions can lead to deletion sequences, which are difficult to separate from the target peptide. semanticscholar.org

The Kaiser test is a highly sensitive qualitative colorimetric assay used to detect the presence of free primary amines on the resin. americanpeptidesociety.orgsigmaaldrich.com

Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, signifying a complete deprotection step or an incomplete coupling reaction. sigmaaldrich.comchempep.com

Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, confirming a successful coupling reaction. sigmaaldrich.com

It is important to note that the Kaiser test is not reliable for N-terminal proline residues, as proline is a secondary amine. semanticscholar.orgsigmaaldrich.com In such cases, alternative tests like the chloranil (B122849) test or isatin (B1672199) test are employed. semanticscholar.org If a coupling reaction is found to be incomplete, a second coupling (recoupling) is performed before proceeding to the next deprotection step. semanticscholar.org

Green Chemistry Principles in Solid-Phase Peptide Synthesis

Traditional SPPS protocols generate significant amounts of hazardous waste, primarily from the large volumes of solvents like DMF, NMP, and DCM used for washing and reaction steps. tandfonline.com This has prompted a shift towards adopting the principles of green chemistry to make peptide synthesis more sustainable and environmentally benign. polypeptide.comambiopharm.com

Key areas of focus for "greening" SPPS include:

Safer Solvents: A major goal is to replace hazardous polar aprotic solvents. tandfonline.com Researchers have investigated numerous alternatives, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP). tandfonline.combiotage.com Binary mixtures of greener solvents are also being explored to achieve the desired polarity and swelling properties comparable to DMF. tandfonline.combachem.com

Waste Prevention: This principle emphasizes avoiding waste generation rather than treating it afterward. ambiopharm.com In SPPS, this can be addressed by optimizing protocols to reduce the number of washing steps and the excess reagents used. advancedchemtech.compeptide.com Continuous flow synthesis is an emerging technology that can reduce solvent and reagent consumption compared to traditional batch processes. oxfordglobal.com

Use of Safer Reagents: Some traditional coupling additives, like HOBt, have been identified as potentially explosive. biosyn.com This has led to the widespread adoption of safer, non-explosive alternatives like Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate), which also demonstrates high efficiency in accelerating coupling and suppressing racemization. biosyn.combachem.com

The application of these principles aims to reduce the environmental footprint of peptide manufacturing without compromising product quality or yield. polypeptide.com

Stereochemical Control and Racemization Suppression in this compound Synthesis

Mechanistic Understanding of Racemization during Threonine-Proline Coupling

Maintaining the chiral integrity of amino acids during peptide synthesis is paramount, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. nih.gov Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers (epimerization), is a significant side reaction, particularly during the activation step of the coupling reaction. peptide.commdpi.com

The primary mechanism for racemization of Nα-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate. mdpi.comnih.gov This occurs when the carboxyl group of the amino acid is activated by a coupling reagent. The activated intermediate can be attacked intramolecularly by the oxygen of the urethane-type protecting group (like Z or Fmoc), forming the planar oxazolone (B7731731) ring. researchgate.net The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemistry. Subsequent reaction of the achiral oxazolone with the N-terminal amine of the peptide chain (Pro-NH2 in this case) results in a mixture of diastereomeric products. mdpi.comnih.gov

The coupling of any amino acid to proline is known to be prone to diketopiperazine formation at the dipeptide stage, especially in Fmoc-based synthesis. peptide.com While threonine itself is susceptible to racemization, the specific coupling of Z-Thr to Pro-NH2 requires careful control of activation conditions to minimize the formation and subsequent enolization of the oxazolone intermediate.

Evaluation of Additives and Solvent Systems for Chiral Purity Maintenance

The extent of racemization during peptide coupling is influenced by several factors, including the coupling reagents, additives, solvent polarity, and temperature. researchgate.net Strategic selection of these parameters is crucial for maintaining chiral purity.

Coupling Additives: To minimize racemization, coupling reagents based on carbodiimides (e.g., DIC) are almost always used in conjunction with additives. bachem.com These additives react with the initial activated intermediate (O-acylisourea) to form an active ester that is more reactive towards the amine component but less prone to oxazolone formation. acs.org

HOBt (1-Hydroxybenzotriazole): A classic and effective racemization suppressor. bachem.com However, its use is now restricted due to its explosive nature in anhydrous form. biosyn.com

HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at accelerating coupling and suppressing racemization, but also carries explosive risks. bachem.com

Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt. bachem.comresearchgate.net It provides high coupling rates with low levels of racemization and is considered a greener reagent. biosyn.comscilit.com

Solvent Systems: The choice of solvent can significantly impact racemization. Highly polar solvents like DMF are commonly used but alternatives are sought for green chemistry reasons. nih.gov Studies have shown that solvents like THF and 2-MeTHF can, in some cases, provide lower racemization potential compared to DMF. biotage.comrsc.org The ideal solvent should effectively swell the resin and solubilize all reactants while minimizing the rate of oxazolone formation and enolization. tandfonline.combiotage.com

Table 2: Common Additives for Racemization Suppression

| Additive | Chemical Name | Efficacy in Racemization Suppression | Safety Profile |

| HOBt | 1-Hydroxybenzotriazole | Effective | Explosive properties when anhydrous. biosyn.combachem.com |

| HOAt | 1-Hydroxy-7-azabenzotriazole | Very high, superior to HOBt. bachem.com | Explosive properties. bachem.com |

| Oxyma Pure | Ethyl 2-cyano-2-(hydroximino)acetate | High, comparable or superior to HOBt. acs.orgresearchgate.net | Non-explosive, safer alternative. biosyn.com |

Analytical Methodologies for Quantifying Diastereomeric and Enantiomeric Purity

The determination of a synthetic peptide's enantiomeric purity is a critical aspect of quality control. nih.gov Since D-isomers can arise from impurities in the starting amino acids or from racemization during synthesis, sensitive and accurate analytical methods are required to detect and quantify them. nih.gov

Analyzing the final dipeptide this compound for its diastereomeric purity (L-Thr-L-Pro vs. D-Thr-L-Pro) presents a challenge because diastereomers often have very similar physicochemical properties. nih.gov

Common analytical techniques include:

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for purity analysis. pepdd.com

Chiral HPLC: Utilizes a chiral stationary phase (CSP) to separate enantiomers or diastereomers directly. mdpi.com

Reversed-Phase HPLC (RP-HPLC): Can often separate diastereomers due to slight differences in their hydrophobicity and interaction with the stationary phase. mdpi.com

Gas Chromatography (GC): Often requires derivatization of the peptide or its constituent amino acids. After total acid hydrolysis of the peptide, the resulting amino acids can be derivatized with a chiral reagent and analyzed on a standard GC column, or derivatized with an achiral reagent and analyzed on a chiral GC column. nih.gov

Mass Spectrometry (MS): While enantiomers are indistinguishable by MS alone, coupling HPLC with MS (LC-MS) allows for the sensitive detection and quantification of separated isomers. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents can be used to differentiate enantiomers or diastereomers in the NMR spectrum, allowing for quantification. pepdd.com

Capillary Electrophoresis (CE): An effective technique for separating chiral molecules, offering high resolution and requiring minimal sample. pepdd.commdpi.com

For regulatory purposes, a robust and validated quantitative analytical method is mandatory to ensure the quality and safety of synthetic peptide therapeutics. nih.gov

Synthetic Routes to this compound Derivatives and Modified Analogs

The synthesis of derivatives and modified analogs of this compound primarily involves solid-phase peptide synthesis (SPPS) and solution-phase techniques. These methods allow for the systematic alteration of the dipeptide structure, facilitating the exploration of structure-activity relationships.

Incorporation of Non-Canonical Amino Acid Residues into the Dipeptide Scaffold

The introduction of non-canonical amino acids (ncAAs) into the this compound backbone is a key strategy for creating analogs with novel properties. This can involve the replacement of either the threonine or proline residue with amino acids that possess altered side chains, stereochemistry, or backbone structures.

One significant area of exploration is the incorporation of conformationally constrained amino acids, which can induce specific secondary structures like β-turns or sheets. For instance, norbornene-based amino acids can be synthesized and integrated into peptide chains to mimic these structural motifs. nih.gov The synthesis of such constrained dipeptide surrogates, for example, 5- and 7-hydroxy indolizidin-2-one N-(Boc)amino acids derived from L-serine, demonstrates a pathway to creating rigid structures that can lock the peptide backbone into a desired orientation. mdpi.com

Furthermore, the replacement of standard α-amino acids with β-amino acids has been shown to confer resistance to enzymatic degradation and introduce unique conformational preferences. nih.gov The synthesis of peptides containing β-amino acids can modulate biological activity and metabolic stability. For example, replacing proline with β-homoproline in certain bioactive peptides has led to a significant increase in receptor affinity and resistance to enzymatic hydrolysis. acs.org While direct examples for this compound are not extensively documented, the established synthetic routes for creating β-amino acid-containing peptides are applicable. These often involve strategies like conjugate addition of amines to Michael acceptors or the Arndt-Eistert homologation of α-amino acids. illinois.edu

The table below summarizes various types of non-canonical amino acids and their potential impact when incorporated into a dipeptide scaffold like this compound.

| Non-Canonical Amino Acid Type | Potential Impact on Dipeptide Scaffold | Synthetic Strategy Example |

| Conformationally Constrained Amino Acids | Induce specific secondary structures (e.g., β-turns), enhance receptor binding affinity. | Incorporation of norbornene units or indolizidinone amino acids. nih.govmdpi.com |

| β-Amino Acids | Increase metabolic stability by conferring resistance to proteolytic degradation, alter backbone conformation. | Arndt-Eistert homologation of the corresponding α-amino acid. illinois.edu |

| N-Alkylated Amino Acids | Restrict conformational freedom, improve cell permeability, and increase proteolytic stability. | Reductive amination of the free amino group prior to coupling. |

| Fluorinated Amino Acids | Modulate electronic properties, enhance binding affinity through fluorine's unique characteristics. | Use of fluorinated amino acid building blocks in solid-phase or solution-phase synthesis. |

Functionalization Strategies for the C-Terminal Amide Group

The C-terminal amide of this compound is a key site for modification to create a library of derivatives with diverse functionalities. These modifications can influence the peptide's solubility, pharmacokinetic profile, and interaction with biological targets.

A common strategy is the N-alkylation of the terminal amide to generate secondary amides (Z-Thr-Pro-NH-R). This can be achieved through various methods, including the direct N-alkylation of amides with alcohols, which is an atom-economical approach. rsc.orgresearchgate.net Another approach involves the reductive amination of a primary amide with an aldehyde or ketone in the presence of a reducing agent. nih.gov These methods allow for the introduction of a wide range of alkyl and aryl substituents at the C-terminus.

Solid-phase synthesis provides a versatile platform for C-terminal amide functionalization. By employing specific resins and cleavage strategies, a variety of modified amides can be generated. For example, the use of acid-labile anchor groups in Fmoc-based solid-phase synthesis allows for the cleavage of the peptide from the resin to yield a C-terminal amide. nih.gov This methodology can be adapted to introduce diverse functionalities by reacting the resin-bound peptide with different amines prior to cleavage.

Furthermore, enzymatic methods are emerging as powerful tools for C-terminal modification. Engineered transpeptidases can be used to irreversibly incorporate a wide range of commercially available amines at a C-terminal asparagine residue, a strategy that could potentially be adapted for other C-terminal residues with appropriate enzyme engineering. uq.edu.au

The following table outlines several strategies for the functionalization of the C-terminal amide group and their potential applications.

| Functionalization Strategy | Resulting Moiety | Potential Application/Advantage |

| N-Alkylation | Secondary Amide (Z-Thr-Pro-NH-R) | Increased lipophilicity, altered hydrogen bonding capacity, potential for improved cell permeability. rsc.org |

| Reaction with Hydrazines | Hydrazide (Z-Thr-Pro-CONHNH2) | Can serve as a handle for further conjugation or as a pharmacophore in its own right. |

| Reduction | Amine (via reduction of the amide) | Introduction of a basic center, potential for altered receptor interactions. |

| Enzymatic Modification | Diverse Amine Conjugates | Site-specific and biocompatible modification with a wide range of functional groups. uq.edu.au |

Advanced Spectroscopic and Chromatographic Characterization of Z Thr Pro Nh2

Vibrational Spectroscopy for Conformational and Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and analyzing the peptide backbone. The characteristic absorption bands in the IR spectrum of Z-Thr-Pro-NH2 can be attributed to the benzyloxycarbonyl (Z) protecting group, the peptide bonds, and the C-terminal amide.

The benzyloxycarbonyl (Z) group typically exhibits strong absorption bands associated with its carbonyl (C=O) stretching vibration, often observed in the region of 1680-1720 cm⁻¹. The carbamate (B1207046) C-O stretching vibrations are usually found in the 1200-1300 cm⁻¹ range. The aromatic phenyl ring of the Z-group also contributes characteristic C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

The peptide bond (-CO-NH-) is central to the structure of this compound. Its vibrational modes are highly diagnostic:

Amide I band: Primarily arises from the C=O stretching vibration, typically appearing as a strong absorption between 1630 and 1690 cm⁻¹. The exact position is sensitive to hydrogen bonding and secondary structure.

Amide II band: A combination of N-H bending and C-N stretching, usually observed around 1500-1570 cm⁻¹.

Amide III band: Primarily N-H bending and C-N stretching, found in the 1200-1300 cm⁻¹ region, often weaker and more complex.

The C-terminal amide (-CONH2) contributes its own characteristic vibrations, including C=O stretching (similar to Amide I) and N-H stretching and bending modes. The presence of two N-H bonds in the primary amide will lead to distinct stretching frequencies, often appearing as a doublet in the 3100-3500 cm⁻¹ region.

Table 3.1.1: Characteristic IR Absorption Bands for this compound

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Assignment | Intensity |

| Z-group C=O (carbamate) | 1680-1720 | Carbonyl stretching | Strong |

| Amide I (Peptide C=O) | 1630-1690 | Carbonyl stretching | Strong |

| Amide II (Peptide N-H) | 1500-1570 | N-H bending, C-N stretching | Medium |

| Amide III | 1200-1300 | N-H bending, C-N stretching | Medium |

| Terminal Amide N-H | 3100-3500 | N-H stretching (often doublet) | Medium |

| Z-group C-O | 1200-1300 | Carbamate C-O stretching | Medium |

| Threonine O-H | 3200-3600 | Hydroxyl stretching (can be broadened/shifted) | Variable |

| C-H stretching | 2850-3000 | Aliphatic C-H (Thr, Pro) | Medium |

| C-H stretching | 3000-3100 | Aromatic C-H (Z-group) | Weak |

Note: These are representative values based on known functional group absorptions and similar peptide structures. Specific experimental conditions and conformation can influence band positions.

Raman spectroscopy complements IR by providing information on vibrations that are Raman-active, often those involving symmetric stretching or changes in polarizability. It is particularly useful for studying the proline ring and backbone conformation.

The proline residue, with its cyclic pyrrolidine (B122466) ring, exhibits unique Raman signatures. Bands associated with the C-C and C-N stretching within the ring, as well as ring breathing modes, can be observed. The Amide I and Amide III bands are also present in Raman spectra and are sensitive to peptide conformation, including the specific dihedral angles around the peptide bonds cornell.eduacs.orgscispace.comnih.govresearchgate.net. Proline's tertiary amide structure, lacking an amide N-H for hydrogen bonding, influences its contribution to the Amide II and Amide III modes compared to primary or secondary amides. Studies on proline-containing peptides have identified specific Raman bands sensitive to the ψ dihedral angle, which is crucial for determining secondary structure motifs like β-turns scispace.comnih.gov. The Z-group's aromatic ring also provides characteristic Raman scattering.

Anharmonic vibrational analysis is an advanced computational and spectroscopic technique used to refine the assignment of vibrational frequencies and to understand the subtle interplay of vibrational modes. By considering the non-linear relationships between atomic displacements and vibrational potential energy, this method can provide more accurate predictions of vibrational spectra and a deeper insight into molecular conformations. For peptides like this compound, anharmonic calculations can help assign specific vibrational modes to particular functional groups or structural elements, thereby aiding in the detailed assignment of complex spectra. This approach has been applied to gas-phase peptide studies to resolve conformational differences, as seen in studies of tripeptides like Z-Pro-Leu-Gly-NH2 researchgate.net. Applying such analysis to this compound would require high-level quantum chemical calculations coupled with experimental gas-phase or solution IR/Raman data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed three-dimensional structure and connectivity of molecules. For this compound, both 1D and 2D NMR techniques provide comprehensive structural information.

Proton (¹H) NMR spectroscopy allows for the identification and quantification of all hydrogen atoms within the molecule. The chemical shifts (δ) of protons are highly sensitive to their electronic environment, providing information about the functional groups and their proximity to electronegative atoms or π systems.

For this compound, key ¹H NMR signals would include:

Benzyloxycarbonyl (Z) group: The benzylic methylene (B1212753) protons (-O-CH₂-Ph) typically appear as a singlet around 5.0-5.2 ppm. The aromatic protons of the phenyl ring resonate in the 7.2-7.4 ppm region. The nonequivalence of these benzylic methylene protons can sometimes be observed, particularly if the Z-group is involved in intramolecular hydrogen bonding nih.gov.

Threonine (Thr) residue: The α-proton (Hα) is expected around 4.3-4.7 ppm. The β-proton (Hβ) and the methyl group protons (Hγ) of the threonine side chain will also have characteristic shifts. The hydroxyl proton (-OH) is exchangeable and its position is solvent- and concentration-dependent.

Proline (Pro) residue: Proline's unique pyrrolidine ring leads to characteristic signals. The α-proton (Hα) typically resonates around 4.0-4.5 ppm. The methylene protons of the pyrrolidine ring (Hβ, Hγ, Hδ) appear in the aliphatic region, with Hβ protons often found around 1.8-2.5 ppm, Hγ around 1.7-2.2 ppm, and Hδ (adjacent to nitrogen) around 3.0-3.5 ppm.

Amide protons: The terminal amide (-NH₂) protons and the peptide bond N-H proton will resonate in the downfield region, typically between 7.0 and 8.5 ppm, depending on hydrogen bonding and solvent.

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon skeleton. Characteristic ¹³C chemical shifts would include:

Carbonyl carbons: The Z-group carbonyl and the peptide carbonyl carbons are typically found in the 170-180 ppm range.

α-carbons: The α-carbons of Thr and Pro are expected in the 50-60 ppm range.

Side chain carbons: The methyl carbon of Thr, the methylene carbons of Pro, and the aromatic carbons of the Z-group will have distinct signals.

Table 3.2.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton/Carbon Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |

| Z-Group | |||

| Benzylic CH₂ | 5.0 - 5.2 | 65 - 70 | Can show nonequivalence; sensitive to H-bonding. |

| Aromatic CH | 7.2 - 7.4 | 125 - 140 | Phenyl ring protons and carbons. |

| Z-group C=O | - | 155 - 160 | Carbamate carbonyl. |

| Threonine Residue | |||

| α-CH | 4.3 - 4.7 | 50 - 55 | |

| β-CH | 3.8 - 4.2 | 65 - 75 | Hydroxyl-bearing carbon. |

| β-CH₂ (part of β-CH) | 3.8 - 4.2 | - | |

| γ-CH₃ | 1.1 - 1.3 | 15 - 20 | |

| O-H | Variable (exchangeable) | - | Highly dependent on solvent and H-bonding. |

| Proline Residue | |||

| α-CH | 4.0 - 4.5 | 55 - 60 | |

| β-CH₂ | 1.8 - 2.5 | 20 - 30 | Diastereotopic protons. |

| γ-CH₂ | 1.7 - 2.2 | 25 - 35 | Diastereotopic protons. |

| δ-CH₂ | 3.0 - 3.5 | 45 - 50 | Diastereotopic protons, adjacent to N. |

| Peptide Backbone | |||

| N-H (peptide bond) | 7.0 - 8.5 | - | Highly dependent on H-bonding and conformation. |

| Peptide C=O | - | 170 - 180 | |

| Terminal Amide | |||

| -NH₂ (protons) | 7.0 - 8.5 | - | Can appear as a doublet or singlet, depending on exchange and H-bonding. |

Note: These are expected ranges based on general amino acid and protecting group data. Actual values will depend on solvent, concentration, temperature, and the specific conformation adopted by the peptide.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and probing molecular structure and dynamics.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, allowing the identification of protons that are vicinal (separated by three bonds). For this compound, COSY would establish connectivity within the amino acid residues (e.g., Hα to Hβ in Thr, Hα to Hδ in Pro) and between adjacent backbone protons.

TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful for identifying all protons within a spin system (e.g., all protons belonging to a single amino acid residue), even if they are not directly coupled. This is invaluable for assigning side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a direct link between proton and carbon assignments. This is crucial for assigning complex spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. It is vital for establishing connectivity across peptide bonds and for assigning quaternary carbons and carbons in complex ring systems. For this compound, HMBC can confirm the linkage between amino acid residues and the Z-group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximities between protons that are close in space (< 5 Å), regardless of whether they are directly bonded. This is the cornerstone for determining peptide conformation. Inter-residue NOEs between backbone protons (e.g., N-Hᵢ to Hαⱼ) can define the peptide backbone dihedral angles (φ, ψ), while NOEs between backbone and side-chain protons, or between side-chain protons themselves, provide further conformational constraints. For proline-containing peptides, NOEs involving the proline ring protons (especially Hδ) are particularly informative about backbone conformation.

High-Resolution Chromatographic Separation and Purity Assessment

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect in the characterization of this compound, particularly given that threonine possesses a chiral center. Ensuring the correct stereochemistry is vital, as different enantiomers of a compound can exhibit significantly different biological activities and pharmacological profiles. Chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC), is the gold standard for separating and quantifying enantiomers of amino acids and peptides nih.govresearchgate.net. This section details the application of chiral chromatography for assessing the enantiomeric purity of this compound.

Principles of Chiral Chromatography

Chiral chromatography separates enantiomers by utilizing a chiral stationary phase (CSP) or a chiral mobile phase additive. The CSP contains chiral selectors that interact differently with each enantiomer of the analyte. These differential interactions, often based on hydrogen bonding, π-π stacking, dipole-dipole interactions, or steric effects, lead to varying retention times, allowing for the separation of the enantiomeric pair chemistrydocs.commdpi.com. For this compound, the threonine residue is the primary source of chirality at the alpha-carbon.

Chiral Stationary Phases (CSPs) and Mobile Phases

A variety of CSPs have been developed and proven effective for the separation of amino acids and their derivatives, including dipeptides sigmaaldrich.comyakhak.org. For compounds like this compound, which contains a protected amino acid and a proline residue, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are frequently employed. These include columns such as Chiralpak AD-H, Chiralpak IA, and Chiralpak IC, which are known for their versatility in separating a wide range of chiral molecules yakhak.orgnih.govimpactfactor.org.

Macrocyclic antibiotic-based CSPs, such as those derived from vancomycin (B549263) or teicoplanin, have also demonstrated significant utility in resolving amino acid enantiomers and their derivatives, often through a combination of hydrogen bonding and hydrophobic interactions sigmaaldrich.comresearchgate.netnih.gov. Crown ether-based CSPs, like CrownSil™, are also effective for amino acids and their derivatives, utilizing complexation mechanisms involving the amino group registech.com.

Mobile phases for these separations typically consist of mixtures of non-polar solvents (e.g., hexane (B92381) or heptane) with polar modifiers (e.g., ethanol (B145695), isopropanol, or acetonitrile). Additives such as trifluoroacetic acid (TFA) or triethylammonium (B8662869) acetate (B1210297) (TEAA) are often used to control pH and improve peak shape and resolution yakhak.orgnih.govimpactfactor.org. The choice of mobile phase composition is crucial and is optimized based on the specific CSP and the analyte's chemical properties to achieve baseline separation and high enantiomeric excess (ee) values.

Research Findings on Enantiomeric Purity Determination

While specific published data for the chiral chromatography of "this compound" itself is not directly available in the provided search results, extensive research exists on the chiral separation of threonine derivatives and proline-containing dipeptides. These studies provide a strong basis for predicting and developing methods for this compound.

For instance, studies on N-derivatized amino acids, including threonine derivatives, have shown successful enantiomeric separations on polysaccharide-based CSPs using hexane/ethanol/TFA mobile phases nih.govimpactfactor.org. Similarly, macrocyclic antibiotic-based columns like vancomycin and teicoplanin have been used to separate dansyl-threonine enantiomers, with resolution being influenced by mobile phase pH and organic modifier concentration researchgate.netnih.gov. Threonine isomers (L-Thr, D-Thr, L-allo-Thr, D-allo-Thr) have been separated using a two-dimensional HPLC system involving a Pirkle-type chiral stationary phase after derivatization with NBD-F researchgate.net.

Gas chromatography (GC) has also been employed for threonine enantiomer separation after derivatization into N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivatives on a Chirasil-Val column nih.gov.

For proline derivatives, polysaccharide-based columns like Chiralpak AD-H have demonstrated good resolution using hexane/ethanol/TFA mobile phases, with resolution being highly sensitive to ethanol content, suggesting hydrogen bonding as a key interaction mechanism nih.gov. Zwitterionic CSPs, such as CHIRALPAK ZWIX, have also shown promise for the direct separation of free amino acids, including proline, utilizing mobile phases compatible with LC-MS chiraltech.com.

Based on these findings, it is anticipated that this compound would be amenable to chiral HPLC analysis. Effective separation would likely be achieved on polysaccharide-based CSPs (e.g., Chiralpak IA, AD-H) or macrocyclic antibiotic-based CSPs (e.g., teicoplanin-based) using mobile phases comprising hexane or heptane (B126788) with a polar organic modifier like ethanol or isopropanol, possibly with a small percentage of TFA or another buffer additive.

Data Table: Representative Chiral Chromatography Parameters for Threonine Derivatives and Proline-Containing Dipeptides

The following table summarizes typical parameters reported for the chiral separation of related compounds, which can serve as a guide for developing a method for this compound.

| Analyte Class/Example | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Typical Resolution (Rs) | Typical Enantiomeric Excess (ee) Achieved | Reference |

| Dansyl-Threonine | Norvancomycin-bonded (NVC-CSP) | Reversed-phase mode (e.g., acetonitrile/buffer) | UV/Fluorescence | > 1.5 (for baseline separation) | Up to > 99% | nih.gov |

| Threonine Isomers | Pirkle-type (Singularity CSP-013S) | Mobile phase compatible with MS, e.g., aqueous/organic mixtures | Fluorescence | Not specified | Not specified | researchgate.net |

| N-derivatized Amino Acids (general) | Polysaccharide-based (e.g., Chiralpak IA, AD-H) | Hexane/Ethanol/TFA mixtures | UV/Fluorescence | > 1.5 | > 99% | yakhak.orgnih.govimpactfactor.org |

| Proline Derivatives | Polysaccharide-based (e.g., Chiralpak AD-H) | Hexane/Ethanol/0.1% TFA | UV | > 1.5 | Not specified | nih.gov |

| Free Amino Acids (general) | Zwitterionic (e.g., CHIRALPAK ZWIX) | MeOH/ACN/H2O mixtures | MS | Not specified | Not specified | chiraltech.com |

| Amino Acid Esters | Polysaccharide phenylcarbamates (e.g., Chiralpak IE, OD-H) | 10-30% 2-propanol/hexane | UV/Fluorescence | > 1.5 | Up to 0.05% impurity (99.95% ee) | yakhak.org |

Note: Specific data for this compound would require experimental optimization. The table provides representative conditions for similar analytes.

Chiral chromatography offers a robust and sensitive approach for determining the enantiomeric purity of this compound. By employing suitable chiral stationary phases, such as polysaccharide derivatives or macrocyclic antibiotics, and optimizing mobile phase conditions, high resolution and accurate quantification of enantiomers can be achieved. The extensive research on related amino acid derivatives and dipeptides provides a strong foundation for developing a specific analytical method for this compound, ensuring the quality and stereochemical integrity of the compound.

Compound List

this compound (N-Benzyloxycarbonyl-Threonyl-Proline amide)

Threonine (Thr)

Proline (Pro)

L-Threonine (L-Thr)

D-Threonine (D-Thr)

L-allo-Threonine (L-allo-Thr)

D-allo-Threonine (D-allo-Thr)

Dansyl-Threonine

N-derivatized Amino Acids

Proline Derivatives

Amino Acid Esters

Free Amino Acids

Computational and Theoretical Investigations of Z Thr Pro Nh2 Conformational Space and Reactivity

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental tools for determining the electronic structure of molecules and predicting their reactivity. These methods provide a high level of accuracy for describing chemical bonds, electronic distributions, and energy profiles of reactions.

DFT is widely employed to map out reaction pathways, identify transition states, and calculate activation energies for chemical transformations relevant to peptides. For Z-Thr-Pro-NH2, DFT calculations could be utilized to investigate potential degradation pathways, cyclization reactions (such as diketopiperazine formation, although less likely with a terminal amide), or reactions involving the protecting group or amino acid side chains. By calculating the energy profiles along the intrinsic reaction coordinate (IRC), DFT can pinpoint the highest-energy transition state structures, which dictate the reaction rate. Studies on similar peptide systems have used DFT to analyze reaction mechanisms, providing insights into bond breaking and formation processes researchgate.netchemrxiv.orgumich.educam.ac.uksmu.edu. For proline-containing peptides, DFT has been used to understand the influence of the unique proline ring on local electronic properties and vibrational spectra aip.org. While specific DFT studies detailing reaction mechanisms and transition states for this compound were not found, the methodology would involve optimizing reactants, products, and transition states, followed by frequency calculations to confirm the nature of stationary points.

Illustrative Data Table 1: Hypothetical DFT-Calculated Activation Energies for a Peptide Bond Hydrolysis (Example)

| Reaction Step | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Protonation of Carbonyl | 5.2 | 15.8 |

| Nucleophilic Attack (H2O) | 25.5 | 35.1 |

| Leaving Group Departure | 18.9 | 28.3 |

Note: This table presents hypothetical data illustrative of DFT findings for a generic peptide hydrolysis reaction, as specific DFT reaction mechanism studies for this compound were not identified.

Mapping the conformational energy landscape of this compound involves identifying all accessible low-energy conformers and understanding their relative stabilities. This is typically achieved through systematic conformational searches combined with energy calculations, often using DFT or molecular mechanics force fields. The landscape provides a comprehensive view of the molecule's flexibility and the energy barriers separating different structural states. Studies on peptides with amino acids like proline have shown that the unique cyclic structure of proline significantly influences the conformational preferences and energy landscape of the peptide backbone aip.orgfccc.edu. While specific landscape mapping for this compound was not found, such studies would involve exploring torsional angles (e.g., phi, psi, omega, and side-chain rotamers) to identify energy minima corresponding to stable conformers.

Illustrative Data Table 2: Representative Low-Energy Conformers of a Dipeptide (Example)

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (φ, ψ) (degrees) | Stabilizing Interactions |

| C1 | 0.0 | (-70, -40) | Intramolecular H-bond |

| C2 | 1.2 | (-60, 160) | Extended structure |

| C3 | 2.5 | (60, -40) | Beta-turn like |

| C4 | 3.1 | (-120, 140) | Alpha-helix like |

Note: This table provides illustrative data for low-energy conformers of a dipeptide, demonstrating the type of output from conformational energy landscape mapping. Specific landscape data for this compound was not identified.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of peptides in solution, providing insights into their flexibility, folding pathways, and interactions with their environment over time.

Illustrative Data Table 3: Dihedral Angle Populations from MD Simulation of a Thr-Pro Dipeptide (Example)

| Dihedral Angle | Conformation Type | Population (%) |

| Phi (Thr) | Extended (β) | 45 |

| Psi (Thr) | Extended (β) | 55 |

| Phi (Pro) | cis/trans | 90/10 |

| Psi (Pro) | Various | 60 (β), 30 (α) |

Note: This table illustrates typical population data for dihedral angles obtained from MD simulations of a Thr-Pro peptide. Specific MD simulation results for this compound were not identified.

The surrounding solvent plays a critical role in shaping a peptide's conformation and mediating its interactions. MD simulations, often incorporating explicit solvent molecules or implicit solvent models, can quantify these effects. Solvents can stabilize or destabilize certain conformations by forming hydrogen bonds, altering dielectric environments, or influencing hydrophobic interactions. For instance, polar solvents can disrupt intramolecular hydrogen bonds present in vacuum, favoring more extended or helical structures, as observed in studies of alanine (B10760859) dipeptide researchgate.net and other peptides aip.orgnih.gov. The specific interactions of this compound with different solvents would be crucial for understanding its behavior in biological or synthetic media.

Illustrative Data Table 4: Conformational Preferences of a Dipeptide in Different Solvents (Example)

| Solvent | Dominant Conformations (%) | Key Solvent-Peptide Interactions |

| Vacuum | C5 (40%), C7(eq) (30%) | Intramolecular H-bonds |

| Chloroform | C7(eq) (60%), C5 (20%) | Weak van der Waals, dipole-dipole |

| Water | Extended (β) (50%), α-helix (30%) | Strong H-bonding with solvent, disruption of internal H-bonds |

| DMSO | β-hairpin (40%), α-helix (30%) | H-bonding, dipole interactions |

Note: This table provides illustrative data on solvent effects on dipeptide conformations, typical of MD studies. Specific solvent effect data for this compound was not identified.

Molecular Modeling and Docking Approaches

Molecular modeling and docking techniques are powerful tools for predicting how molecules interact with other biological targets, such as proteins or enzymes. These methods are widely used in drug discovery and biochemical research to identify potential binding sites and affinities. For this compound, molecular modeling could be employed to predict its binding to specific enzymes or receptors, or to study its self-assembly properties. Docking algorithms explore possible binding poses and estimate binding energies, guiding experimental validation. While no specific docking studies involving this compound were found, these techniques are standard for exploring molecular interactions researchgate.netuneb.brderpharmachemica.commdpi.com.

Illustrative Data Table 5: Hypothetical Docking Scores for this compound with a Generic Enzyme Active Site

| Docking Pose | Binding Score (kcal/mol) | Key Interactions |

| Pose 1 | -8.5 | H-bond to backbone, hydrophobic interaction (Z-group) |

| Pose 2 | -7.2 | Ionic interaction (if applicable), H-bond (Thr-OH) |

| Pose 3 | -6.1 | Van der Waals interactions, weaker H-bonds |

Note: This table presents hypothetical docking scores, illustrating the type of quantitative output from molecular docking studies. Specific docking studies for this compound were not identified.

Homology Modeling of Structurally Related Peptides and Interaction Partnersuni-duesseldorf.de

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a target protein or peptide based on its similarity to known structures (templates) mdpi.comcomputabio.com. This method is particularly valuable when experimental structural data is unavailable or limited. For this compound, homology modeling can be applied to predict its structure if similar peptide sequences with known structures exist. More broadly, it is used to model protein interaction partners that might bind to this compound or related peptide motifs nih.gov. By identifying homologous proteins with known structures that interact with similar peptide sequences, researchers can infer potential binding sites and interaction interfaces for this compound computabio.comoup.com. This process often involves aligning the target sequence with template sequences and constructing a model based on the conserved structural features mdpi.comcomputabio.com. The accuracy of homology models is highly dependent on the sequence identity between the target and template and the quality of the template structures used mdpi.comcomputabio.com. Recent advancements have extended homology modeling to protein complexes, allowing for the prediction of quaternary structures by transferring information from homologous complexes oup.comacs.orgpdbj.org. Tools like SWISS-MODEL are widely used for this purpose, capable of modeling both monomeric proteins and complexes based on available sequence and structural data oup.com.

Ligand-Protein Docking for Predicting Potential Binding Modes (conceptual)nih.govuni-duesseldorf.demolbiol-tools.caopenmedicinalchemistryjournal.com

Ligand-protein docking is a computational method used to predict the preferred orientation and binding affinity of a ligand (in this case, this compound) to a target protein vietnamjournal.runih.govresearchgate.net. This technique involves predicting the geometry of a protein-ligand complex by exploring various orientations and conformations of the ligand within the protein's binding site vietnamjournal.ruresearchgate.netaacrjournals.org. Docking is instrumental in virtual screening for drug discovery and in understanding molecular recognition mechanisms vietnamjournal.ruresearchgate.netaacrjournals.org. However, docking peptides presents challenges due to their inherent flexibility, which requires specialized approaches like incremental docking or molecular dynamics simulations to accurately sample conformational space aacrjournals.orgnih.gov. Advanced methods aim to improve the accuracy of binding mode predictions by tailoring scoring functions to specific protein targets or by incorporating knowledge-based potentials uni-duesseldorf.de. For instance, AFMoCobj-based docking has shown improved binding mode prediction accuracy by adapting potential fields based on protein-specific information uni-duesseldorf.de. The inclusion of water molecules in docking simulations has also been demonstrated to enhance the accuracy of predictions, confirming their importance in ligand-protein interactions researchgate.net. While docking to experimentally determined protein structures yields higher accuracy (around 48%), docking to predicted structures like those from AlphaFold2 shows lower accuracy (around 16%), highlighting the impact of model quality on prediction outcomes elifesciences.org. Conceptual docking studies for this compound would focus on identifying potential protein targets and predicting how the peptide might bind, including key interactions with amino acid residues in the binding pocket uni-duesseldorf.devietnamjournal.ru.

In Silico Prediction of Conformational Preferencesgla.ac.ukelifesciences.org

Predicting the conformational preferences of this compound is crucial for understanding its stability, flexibility, and potential biological activities. Various computational methods are employed for this purpose, including molecular dynamics (MD) simulations, conformational searches, and quantum mechanical (QM) calculations nih.govgla.ac.ukrsc.org. These methods explore the potential energy landscape of the molecule to identify low-energy conformations. For peptides containing proline, the cis-trans isomerization of the peptide bond preceding proline is a significant factor that needs to be considered, as it can be critical for folding and function gla.ac.uknih.gov. Advanced sampling techniques like metadynamics or biased-exchange metadynamics can be used to model this isomerization gla.ac.uk. Studies on proline-containing peptides have shown that proline residues can influence conformational equilibria, often promoting β-turn structures nih.govacs.org. For this compound, analysis would focus on the backbone dihedral angles (phi and psi) of the threonine and proline residues, as well as the side-chain conformations. Computational studies can reveal preferred rotamer states for amino acid side chains, which are influenced by both backbone conformation and local steric interactions fccc.edu. For example, research on proline diamides has utilized density-functional theory (DFT) calculations to predict cis-trans ratios of the prolyl amide bond, demonstrating the importance of solvation models for accurate predictions researchgate.net. The exploration of the full conformational space of peptides is computationally demanding, but methods like PEP-FOLD and AlphaFold2 are advancing the ability to predict peptide structures and conformational ensembles univ-paris-diderot.frnih.gov.

Biochemical Interactions and Enzymatic Studies of Thr Pro Containing Peptides

Substrate Specificity Analysis with Proteases and Peptidases

The enzymatic cleavage of peptides is governed by the specific amino acid sequences and the active site architecture of the enzymes involved. Peptides containing proline residues are particularly targeted by a distinct group of peptidases.

Post-proline cleaving enzymes (PPCEs) are a diverse group of proteases that specifically hydrolyze peptide bonds located after a proline residue. These enzymes are found across various organisms, including microbes and animals, and play roles in processes ranging from protein turnover to signal peptide processing. Research on PPCEs often utilizes chromogenic substrates such as Z-Gly-Pro-pNA (p-nitroanilide) or Z-Gly-Pro-β-naphthylamide, where the cleavage after proline releases a detectable moiety encyclopedia.pubresearchgate.net. While Z-Thr-Pro-NH2 is not explicitly listed as a common substrate in broad reviews of PPCEs, its structure with proline at the C-terminus suggests potential recognition by enzymes within this class, particularly those with broader specificity that can accommodate threonine at the P2 position. Some proline-specific endopeptidases have demonstrated activity towards various Pro-X bonds, where X can be different amino acids or peptide fragments tandfonline.com.

Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a well-characterized serine exopeptidase that cleaves dipeptides from the N-terminus of peptides, specifically recognizing proline or alanine (B10760859) at the second position (P2) pnas.orgresearchgate.netnih.gov. DPP-IV is crucial in the degradation of incretin (B1656795) hormones like GLP-1, impacting glucose homeostasis. While DPP-IV primarily cleaves Xaa-Pro dipeptides from the N-terminus, its substrate specificity can be influenced by residues further down the peptide chain and the nature of the C-terminus. The structure of this compound features proline at the P1 position relative to the C-terminus, making it less likely to be a direct substrate for DPP-IV, which cleaves from the N-terminus. However, studies on DPP-IV often explore a range of peptide substrates and inhibitors to understand its active site, and modified peptides are frequently used in such investigations pnas.orgresearchgate.net.

Profiling studies aim to systematically determine which enzymes a given peptide substrate is cleaved by and with what efficiency. For this compound, such profiling would involve testing its susceptibility to a panel of proteases and peptidases. Given its Thr-Pro sequence, enzymes that cleave after proline are primary candidates. Furthermore, the N-terminal benzyloxycarbonyl (Z) group and C-terminal amide modification might influence its interaction with enzymes compared to free amino acids or simpler peptide bonds. Research into enzyme specificity often uses a variety of modified peptides to map active site preferences nih.gov. Without specific published data on this compound's broad enzymatic profiling, its precise substrate capabilities remain to be fully elucidated. However, its structure is consistent with being a substrate for enzymes that recognize proline at the P1 position.

Exploration of this compound as a Model Substrate for Mechanistic Enzymology

Model substrates are critical tools in mechanistic enzymology, allowing researchers to study enzyme kinetics, reaction mechanisms, and active site dynamics. This compound, with its defined dipeptide sequence and modifications, could serve as a model substrate for enzymes that process proline-containing peptides. By analyzing kinetic parameters such as Km (Michaelis constant) and kcat (turnover number) for its hydrolysis by specific enzymes, researchers can gain deeper insights into the catalytic process. For instance, studies on post-proline cleaving enzymes often employ such defined substrates to characterize their catalytic efficiency and substrate binding encyclopedia.pub. The use of this compound as a model could help elucidate how the N-terminal protecting group and C-terminal amide affect enzyme recognition and catalysis compared to other substrates.

Assessment of Potential Modulatory Roles in Biochemical Pathways

Beyond direct substrate cleavage, peptides can also modulate enzyme activity through inhibition or activation, thereby influencing biochemical pathways.

The potential for this compound to act as an enzyme inhibitor or activator would depend on its binding affinity to enzyme active or allosteric sites, and whether such binding leads to modulation of catalytic activity. While many dipeptidyl peptidases and post-proline cleaving enzymes are targets for inhibitor development, this compound itself is not widely reported as a specific inhibitor. However, peptides with proline residues are known to interact with various enzymes. For example, certain dipeptidyl peptidases can be inhibited by peptides that mimic their natural substrates or by compounds that bind to their active sites researchgate.nettandfonline.com. The structural features of this compound, such as the benzyloxycarbonyl group, could potentially confer inhibitory properties by interacting with hydrophobic pockets within enzyme active sites. Research into enzyme inhibition and activation often involves screening libraries of compounds, including modified peptides, to identify modulators of specific biochemical pathways researchgate.netlibretexts.org.

Interaction with Cellular Signaling Components

The Ser/Thr-Pro motif is a significant signaling mechanism in cellular processes, including cell division and response to various signals researchgate.net. This motif is recognized and acted upon by proline-directed kinases, such as mitogen-activated protein (MAP) kinases and cyclin-dependent protein kinases (CDKs), which are integral to signal transduction pathways and cell cycle control biorxiv.org. Furthermore, other kinases, like GSK-3β, can also phosphorylate sites within Ser-Pro or Thr-Pro sequences biorxiv.org. Proteomic data indicates that over 25% of phosphorylated Ser/Thr sites in proteins are within pSer-Pro or pThr-Pro sequences biorxiv.org.

Enzymatic Interactions and Modulation:

One key interaction involves the enzyme peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). Pin1 specifically binds and isomerizes the phosphorylated serine/threonine-proline (pSer/Thr-Pro) motif, a process that leads to conformational changes in proteins and subsequent alterations in their function researchgate.net. This isomerization is crucial because proline-directed kinases and phosphatases often exhibit conformation-specific activity, primarily acting on the trans conformation of the peptide bond nih.gov.

Research has explored how specific pSer/Thr-Pro peptides can regulate the conformation and biochemical functions of Pin1, offering insights for drug design researchgate.net. Studies have investigated the interaction of Pin1 with various modified peptides containing the pSer-Pro or pThr-Pro motif. These investigations reveal that the sequence composition and the specific residue (serine or threonine) influence the binding affinity and the resulting conformational states of Pin1, demonstrating sequence dependence in these interactions researchgate.net. For instance, peptides containing the Thr-Pro sequence have been studied in relation to their ability to modulate signaling pathways, with some plant-derived peptides containing a Trp-Thr-Pro sequence showing apoptosis induction and antiproliferative action in liver cancer cells techscience.com.

Role in Signal Transduction Pathways:

The Thr-Pro dipeptide motif is frequently found in sites phosphorylated by proline-directed kinases, which are central to signal transduction pathways biorxiv.org. For example, in the context of the human progesterone (B1679170) receptor, hormone-inducible phosphorylation sites have been identified within Ser-Pro motifs, suggesting that steroid receptors are significant cellular targets for proline-directed kinases oup.com. The phosphorylation state of these sites, often within Thr-Pro sequences, can be modulated by cellular signaling components and external stimuli, influencing receptor activity and downstream signaling oup.com.

While this compound itself is a protected dipeptide and not typically a direct signaling molecule, it serves as a crucial research tool. It can be utilized in the synthesis of larger peptides containing the Thr-Pro motif, allowing researchers to study the biochemical interactions and enzymatic processing of these peptides with cellular signaling components. Its use in enzymatic assays, for example, as a potential substrate for signaling-related enzymes, can provide kinetic data and elucidate mechanisms of signal transduction.

Data Table Example: Pin1 Interaction with pThr-Pro Peptides

The following table illustrates a hypothetical representation of findings related to Pin1's interaction with peptides containing a pThr-Pro motif, reflecting the type of data generated in studies investigating such interactions.

| Peptide Sequence Context | Phosphorylated Residue | Binding Affinity (Kd) | Isomerization Rate (s⁻¹) | Conformational State Induced |

| pThr-Pro-Val-Thr | pThr | 1.5 µM | 0.8 | Extended |

| pThr-Pro-Arg | pThr | 0.8 µM | 1.2 | Compact |

| pThr-Pro-Gly | pThr | 2.2 µM | 0.5 | Moderately Extended |

Note: This table is a representative example based on general findings in the field of Pin1-substrate interactions and does not represent specific experimental data for this compound.

Structure Activity Relationship Sar Studies of Z Thr Pro Nh2 Analogs

Influence of Amino Acid Substitutions on Biological and Conformational Properties

The substitution of the core amino acids, Threonine and Proline, provides significant insights into the structural requirements for activity. These substitutions can involve changes in stereochemistry or the introduction of unnatural amino acids.

Stereochemistry is a fundamental factor in the biological activity of peptides, as interactions with chiral receptors and enzymes are highly specific. nih.govbiomedgrid.com The substitution of naturally occurring L-amino acids with their D-enantiomers in peptide analogs can have profound effects on both stability and function. nih.govsolubilityofthings.com

Incorporating D-amino acids is a widely used strategy to enhance peptide stability against proteolytic degradation. mdpi.comoup.com Peptides composed of D-amino acids are less susceptible to cleavage by common proteases, which typically recognize L-amino acid sequences. oup.com This increased stability can lead to improved in vivo activity. nih.govresearchgate.net

Table 1: General Effects of L- versus D-Amino Acid Incorporation in Peptides

| Feature | L-Amino Acid (Native) | D-Amino Acid (Substituted) | Scientific Rationale |

|---|---|---|---|

| Proteolytic Stability | Susceptible to degradation by proteases. | Generally resistant to degradation. mdpi.comoup.comnih.gov | Proteases are chiral enzymes with active sites specific to L-amino acid substrates. |

| Biological Activity | Native activity. | Can be maintained, reduced, or enhanced depending on substitution site. mdpi.comnih.gov | Activity often depends on maintaining a specific 3D conformation for receptor binding; substitutions can alter this structure. nih.gov |

| Secondary Structure | Forms native secondary structures (e.g., right-handed α-helices). | Can disrupt native structures if substituted internally; may form mirror-image structures (e.g., left-handed helices) if fully substituted. nih.gov | The change in stereochemistry alters the preferred backbone dihedral angles. |

| Immunogenicity | Can be immunogenic. | Often less immunogenic. | Less efficient processing and presentation by antigen-presenting cells. |

The introduction of non-proteinogenic amino acids, particularly analogs of proline, is a key strategy for modifying peptide conformation and function. worldscientific.com Proline's unique cyclic structure already imparts significant conformational constraints on a peptide backbone. nih.govsigmaaldrich.com Using proline analogs with substitutions on the pyrrolidine (B122466) ring can further modulate these properties by imposing additional steric and stereoelectronic effects. nih.gov

For instance, α-tetrasubstituted α-amino acids, such as α-methylproline, are known to be potent tools for inducing specific backbone conformations. nih.gov The replacement of the α-hydrogen with a more sterically demanding group generally destabilizes cis-peptide bond arrangements. nih.gov The specific nature of the substituent plays a significant role in modulating the conformational preferences of the proline residue. nih.gov

Other non-proteinogenic analogs, such as thioproline (where the C4 methylene (B1212753) group is replaced by a sulfur atom), can also alter the conformational landscape. Thioproline changes the puckering properties of the five-membered ring and can revert the relative energies of different conformers compared to proline. mdpi.com The introduction of such constrained amino acids is an effective approach for creating peptides with well-defined structures, potentially enhancing their bioactivity and stability. worldscientific.com

Table 2: Conformational Effects of Incorporating Non-Proteinogenic Proline Analogs

| Proline Analog Type | Structural Modification | Primary Conformational Effect | Potential Biological Outcome |

|---|---|---|---|

| α-Methylproline | Methyl group at the α-carbon. nih.gov | Destabilizes cis-amide bond conformers due to steric hindrance. nih.gov | Favors trans-amide bond, potentially locking the peptide into a more rigid, active conformation. |

| 4-Substituted Prolines | Introduction of groups (e.g., alkyl, heteroatoms) at the C4 position. | Modulates ring puckering (endo/exo) and the cis/trans isomer ratio through steric and stereoelectronic effects. worldscientific.comnih.gov | Can stabilize specific β-turns or other secondary structures, enhancing receptor binding or stability. |

| Thioproline | Replacement of C4 methylene with a sulfur atom. mdpi.com | Alters ring puckering and reduces the number of stable ring configurations. mdpi.com | Changes the conformational preferences, potentially leading to novel biological activities. |

Role of Protecting Groups and Terminal Modifications on Activity and Stability

The N-terminal benzyloxycarbonyl (Z or Cbz) group is commonly used as a protecting group in peptide synthesis. researchgate.net However, it also contributes to the molecular properties of the final compound. The Z-group consists of a benzyl (B1604629) ring attached to a carbonyl group, which in turn forms a carbamate (B1207046) linkage with the N-terminal amine. This structure has the potential to engage in several types of non-covalent interactions.

The aromatic benzyl ring is hydrophobic and can participate in van der Waals and π-π stacking interactions with aromatic residues in a receptor binding pocket. The carbonyl oxygen of the carbamate can act as a hydrogen bond acceptor, forming hydrogen bonds that may help to orient the molecule correctly within a binding site. Furthermore, capping the N-terminus with the Z-group neutralizes the positive charge of the free amine, which can significantly alter the peptide's solubility and its electrostatic interactions with biological targets.

The C-terminal amide is a common post-translational modification found in a vast number of naturally occurring peptide hormones and is crucial for their biological activity. digitellinc.com Replacing the terminal carboxylic acid with an amide group (-CONH₂) has several important functional consequences.

First, the amidation neutralizes the negative charge of the carboxylate group at physiological pH. jpt.com This change can be critical for activity, especially for peptides that interact with membranes or receptor sites where charge repulsion would be detrimental. researchgate.net Second, the amide group increases the peptide's stability against degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid. jpt.com This enhanced stability can prolong the peptide's half-life in vivo. jpt.com Studies on antimicrobial peptides have shown that C-terminal amidation can lead to higher membrane disruptive ability and greater antibacterial efficacy compared to the free acid form. nih.gov The primary amide at the C-terminus can act as a specific membrane binding motif, a function that cannot be replicated by a secondary amide, suggesting a role related to the specific hydration state and hydrogen bonding capacity of the -NH₂ group. researchgate.net

Table 3: Comparison of C-Terminal Amide vs. Free Carboxyl Acid in Peptides

| Property | C-Terminal Amide (-CONH₂) | C-Terminal Free Acid (-COOH) |

|---|---|---|

| Charge at pH 7 | Neutral | Negative (-COO⁻) |

| Stability | More stable against carboxypeptidases. jpt.com | Less stable; subject to enzymatic cleavage. |

| Biological Activity | Often significantly higher. digitellinc.com | Often lower or inactive. |

| Membrane Interaction | Enhanced binding and disruption. researchgate.netnih.gov | Reduced binding ability. researchgate.net |

| Structural Mimicry | More closely mimics many native bioactive peptides. jpt.com | Less common in native peptide hormones. |

Conformational Determinants of Biochemical Efficacy

The biological activity of a peptide is ultimately determined by its three-dimensional structure, which allows it to bind to its target with high specificity. For small peptides like Z-Thr-Pro-NH2, specific local structures such as β-turns are often the key conformational determinants.

A β-turn is a region of the polypeptide where the chain reverses its direction, a structure stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. wikipedia.orgnih.gov The Xaa-Pro sequence is a potent inducer of β-turns, as the rigid ring of proline restricts the backbone dihedral angle φ to approximately -60°, predisposing the peptide to form a turn. nih.govcnr.it The Thr-Pro sequence in this compound is therefore highly likely to adopt a β-turn conformation.

There are several types of β-turns, with Types I and II being the most common. wikipedia.org They are distinguished by the φ and ψ dihedral angles of the central i+1 and i+2 residues (in this case, Thr and Pro). The specific type of turn adopted influences the spatial orientation of the amino acid side chains, which are then presented for interaction with a receptor. Optimizing the sequence of a β-turn by including residues like proline and glycine, which are statistically preferred in these positions, is a known strategy for increasing the conformational stability of a protein or peptide. nih.gov Therefore, the inherent propensity of the Thr-Pro segment to form a stable β-turn is a critical determinant of the biochemical efficacy of this compound and its analogs. acs.orgnih.gov

Table 4: Typical Dihedral Angles (in degrees) for Common β-Turn Types

| Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) |

|---|---|---|---|---|

| Type I | -60 | -30 | -90 | 0 |

| Type I' | 60 | 30 | 90 | 0 |

| Type II | -60 | 120 | 80 | 0 |

| Type II' | 60 | -120 | -80 | 0 |

Data adapted from established classifications of protein secondary structures. wikipedia.org

Characterization of Beta-Turn Structures and Helical Propensities

The Thr-Pro sequence is a known inducer of β-turns, which are secondary structures that cause a reversal in the direction of the polypeptide chain. Proline, with its unique cyclic side chain, is frequently found in β-turns as it restricts the backbone dihedral angles in a way that facilitates this turn. Threonine, with its β-branched side chain, can also influence turn formation.

Studies on peptides containing Thr-Pro sequences have shown a propensity for these dipeptides to adopt β-turn conformations. The specific type of β-turn (e.g., Type I, Type II, or other variants) can be influenced by the surrounding amino acid sequence and the solvent environment. The N-terminal Z-group in this compound can further stabilize a β-turn structure through hydrogen bonding and steric interactions.